Product packaging for AR-R17779(Cat. No.:CAS No. 178419-47-1)

AR-R17779

Cat. No.: B067559
CAS No.: 178419-47-1
M. Wt: 182.22 g/mol
InChI Key: TYAGAVRSOFABFO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AR-R17779 is a potent and selective full agonist for the neuronal α7 nicotinic acetylcholine receptor (α7 nAChR), exhibiting high binding affinity and functional efficacy. This compound is a critical research tool for investigating the role of the α7 nAChR subtype in various physiological and pathological processes. Its primary research applications include the study of cognitive function, synaptic plasticity, and neuronal protection. Researchers utilize this compound to probe the receptor's involvement in neuropsychiatric and neurodegenerative conditions such as schizophrenia, Alzheimer's disease, and inflammatory pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2 B067559 AR-R17779 CAS No. 178419-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAGAVRSOFABFO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CNC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CNC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415499
Record name AR-R17779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178419-47-1
Record name (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178419-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AR-R 17779
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178419471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-R17779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-R-17779
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VZ57BN3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one typically involves the enantioselective construction of the azabicyclo scaffold. One common approach is the cycloaddition reaction between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system . This method allows for the formation of the spirocyclic structure with high diastereoselectivity and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Key Reaction Steps

  • Desmethyl precursor alkylation :

    • The desmethyl precursor (2.0 mg) reacts with 11C-CH₂O in phosphite buffer (pH 6.5) at 80°C for 10 minutes .

    • Quenching with HPLC mobile phase (30:60 acetonitrile/water in 0.1 M ammonium formate) followed by reversed-phase HPLC purification .

  • Disulfide precursor methylation :

    • 11C-iodomethane reacts with a disulfide precursor (0.5–1.0 mg) in anhydrous methanol and sodium borohydride in tetraglyme (3 M) at 45°C for 2 minutes .

    • Purification using reversed-phase HPLC with 0.1% trifluoroacetic acid in 20:80 acetonitrile/water .

  • Final product isolation :

    • The hydrochloride salt is crystallized from the reaction mixture, yielding AR-R17779 hydrochloride as an off-white solid (MW: 218.68 g/mol) .

Radiolabeling Procedures

This compound has been radiolabeled for biodistribution and receptor-binding studies:

11C-Labeling Method

  • 11C-CO₂ reduction : Generated via lithium aluminum hydride in tetrahydrofuran (THF) at −10°C, followed by sulfuric acid addition .

  • 11C-CH₂O synthesis : Bubbled into the desmethyl precursor solution for alkylation .

Table 2: Radiolabeling Parameters

IsotopePrecursorReaction ConditionsApplication
11CDesmethyl precursor80°C, 10 min, pH 6.5 bufferBiodistribution studies
11CDisulfide precursor45°C, 2 min, NaBH₄/MeOHReceptor affinity assays

Chemical Stability

  • Solubility : <10.93 mg/mL in DMSO; <21.87 mg/mL in water .

  • Incompatible materials : Reacts with strong acids/alkalis, oxidizing/reducing agents .

Thermal Decomposition

  • Emits toxic fumes (e.g., HCl, NOₓ) under fire conditions .

Table 3: Hazardous Decomposition Products

ConditionProductsHazard Class
CombustionHydrogen chloride, nitrogen oxidesRespiratory irritants
Acid/base exposureUnidentified toxic byproductsCorrosive

Purity Assessment

  • HPLC : Mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water for gradient elution .

  • Mass spectrometry : Confirmed molecular ion peak at m/z 218.68 (C₉H₁₄N₂O₂·HCl) .

Scientific Research Applications

Cognitive Enhancement

AR-R17779 has been investigated for its role in enhancing cognitive functions, particularly in models of memory impairment.

  • Radial Arm Maze Studies : Research indicates that this compound improves performance in radial-arm maze tasks, which are commonly used to assess working memory in rodents. In studies involving Sprague-Dawley rats, this compound administration resulted in significant improvements in learning and memory tasks, especially in subjects with induced memory impairments due to septohippocampal lesions .
  • Mechanism of Action : The cognitive enhancement observed with this compound is attributed to its action on α7 nAChRs, which are known to play a crucial role in modulating neurotransmitter release and synaptic plasticity. This suggests that this compound could be a potential therapeutic agent for cognitive deficits associated with neurodegenerative diseases .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in models of intestinal inflammation.

  • Murine Colitis Model : In studies using the 2,4,6-trinitrobenzene sulfonic acid (TNBS) model of colitis, this compound was shown to attenuate markers of colitis severity. The compound reduced levels of inflammatory cytokines and splenic T-cell populations, indicating its potential as a treatment for inflammatory bowel diseases .
  • Spleen Dependency : Notably, the protective effects of this compound were found to be dependent on the presence of the spleen. After splenectomy, the anti-inflammatory benefits were lost, highlighting the importance of the spleen in mediating the cholinergic anti-inflammatory pathway .

Immunomodulatory Properties

The immunomodulatory effects of this compound have been explored in various experimental settings.

  • White Blood Cell Count : In a study involving sham-operated mice, treatment with this compound resulted in a significant decrease in white blood cell counts compared to controls. However, this effect was not observed in mice subjected to transient middle cerebral artery occlusion (tMCAO), suggesting that while this compound may modulate immune responses under certain conditions, it does not universally affect stroke-induced brain injury .
  • Inflammation and Immune Response : The compound's ability to influence immune cell populations and cytokine levels positions it as a candidate for further research into therapies targeting autoimmune and inflammatory diseases .

Summary Table of Research Findings

Application AreaStudy FocusKey Findings
Cognitive EnhancementRadial Arm Maze TasksImproved learning and memory; significant effects noted
Anti-InflammatoryTNBS-Induced Colitis ModelAttenuation of colitis severity; spleen-dependent effects
ImmunomodulationWhite Blood Cell CountDecrease in counts in sham mice; no effect post-tMCAO

Case Studies

  • Cognitive Function Improvement : A study conducted on adult female Sprague-Dawley rats showed that repeated doses of this compound significantly improved performance on tasks designed to assess working memory. This suggests potential applications for treating cognitive deficits associated with aging or neurodegenerative diseases.
  • Colitis Treatment : In a controlled experiment using TNBS-induced colitis models, this compound administration resulted in decreased levels of inflammatory cytokines and improved clinical outcomes. The study underscored the necessity of the spleen for these protective effects, indicating a complex interaction between cholinergic signaling and immune response.

Mechanism of Action

The mechanism of action of (5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar α7 nAChR Agonists

AR-R17779 belongs to a class of α7 nAChR agonists developed for CNS and inflammatory disorders. Below is a detailed comparison with structurally and functionally related compounds:

Receptor Selectivity and Specificity

Compound α7 nAChR Affinity (Ki) Selectivity Over Other nAChRs/5-HT3 Key Findings
This compound 92 nM No activity at α4β2, α3β4, or 5-HT3 Full agonist with no off-target effects on serotonin receptors .
GTS-21 ~200 nM Moderate selectivity for α7 over α4β2 Partial agonist; improves cognition but shows weaker anti-inflammatory effects compared to this compound .
PNU-282987 ~34 nM Moderate selectivity for α7 Full agonist with comparable cognitive benefits but induces rapid receptor desensitization .
AZD0328 ~10 nM High selectivity for α7 Derived from this compound via SAR optimization; improved CNS penetration and pharmacokinetics .

Key Insight : this compound exhibits superior selectivity for α7 nAChR over other nicotinic and serotonin receptors compared to GTS-21 and PNU-282987 . However, AZD0328, a derivative, addresses this compound’s pharmacokinetic limitations .

Cognitive and Neuroprotective Effects

Compound Cognitive Model (Species) Dose/Route Outcome
This compound Radial-arm maze (rats) 2 mg/kg, subcutaneous Reversed hippocampal lesion-induced working memory deficits .
GTS-21 Morris water maze (mice) 4 mg/kg, intraperitoneal Improved spatial memory but required higher doses than this compound .
PNU-282987 Auditory gating (rats) 10 mg/kg, intravenous Enhanced sensory gating but with transient effects due to desensitization .
Nicotine Vigilance task (aged rats) 0.4 mg/kg, subcutaneous Improved attention but non-selective (activates multiple nAChR subtypes) .

Key Insight : this compound shows dose-dependent cognitive enhancement in hippocampal-dependent tasks, outperforming nicotine in specificity. However, in vigilance tasks, it failed to improve performance in aged rats, unlike nicotine or SIB-1765F .

Anti-Inflammatory and Immunomodulatory Effects

Compound Disease Model (Species) Mechanism Outcome
This compound Colitis (mice) Activates cholinergic anti-inflammatory pathway Reduced TNF-α, IL-6, and macrophage infiltration .
This compound Collagen-induced arthritis (mice) α7-dependent TNF-α suppression Ameliorated joint inflammation more potently than nicotine .
GTS-21 Atherosclerosis (ApoE−/− mice) Reduces plaque inflammation Decreased IL-1β and macrophage accumulation, comparable to this compound .
PNU-282987 Sepsis (rats) α7-mediated cytokine inhibition Reduced systemic TNF-α but with shorter duration of action .

Key Insight : this compound demonstrates robust anti-inflammatory effects in colitis and arthritis models, likely due to its full agonism and sustained receptor activation .

Pharmacokinetic and Clinical Challenges

Compound CNS Penetration Clinical Stage Limitations
This compound Low (requires intraperitoneal administration) Preclinical Poor bioavailability; cross-reactivity with 5-HT3 disputed .
AZD0328 High Phase I (discontinued) Improved pharmacokinetics but limited efficacy in humans .
GTS-21 Moderate Phase II (failed) Partial agonism limits therapeutic window .
SSR-180711A High Preclinical Positive allosteric modulator; avoids receptor desensitization .

Key Insight: this compound’s rigid structure (spirooxazolidinone) limits structural optimization, whereas newer agents like SSR-180711A use allosteric modulation to overcome pharmacokinetic barriers .

Biological Activity

AR-R17779 is a selective agonist for the alpha7 nicotinic acetylcholine receptor (α7nAChR), which has garnered attention for its potential therapeutic applications in various inflammatory and neurological conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

This compound primarily acts as an agonist at the α7nAChR, a receptor implicated in modulating inflammatory responses and neuroprotection. Activation of α7nAChR has been shown to influence several cellular pathways, including:

  • Inflammatory Pathways : this compound modulates pro-inflammatory cytokine release and has been observed to activate signaling pathways such as JAK-STAT and NF-kB in microglial cells .
  • Cognitive Function : The compound has been linked to improvements in memory and learning tasks, suggesting a role in cognitive enhancement .

1. Effects on Inflammation and Injury Models

This compound has been studied in various animal models to assess its anti-inflammatory effects:

  • Burn Injury Model : In a study involving C57BL/6 mice subjected to burn injuries, this compound significantly reduced intestinal and lung permeability post-injury, indicating its protective effects against burn-induced inflammation. The compound was administered intraperitoneally at a dosage of 5 mg/kg, leading to improved activity levels in treated mice compared to controls .
  • Stroke Model : In a transient middle cerebral artery occlusion (tMCAO) model, this compound did not show significant effects on infarct size or microglial activation despite reducing white blood cell counts in sham-operated mice. This suggests that while it may have peripheral effects, it does not significantly alter outcomes in acute stroke models .

2. Cognitive Enhancement Studies

This compound has demonstrated cognitive-enhancing properties in rodent models:

  • Radial Arm Maze : In studies using the radial arm maze task, this compound improved working memory performance in rats with induced lesions affecting memory pathways. Notably, doses of 2 mg/kg led to significant improvements in learning tasks after repeated administration .

3. Intestinal Inflammation

In models of intestinal inflammation induced by trinitrobenzene sulfonic acid (TNBS), this compound exhibited protective effects by reducing local inflammatory markers and restoring normal immune responses. The compound's efficacy was shown to be spleen-dependent, indicating that its immunomodulatory effects may involve systemic immune regulation .

Data Summary

The following table summarizes key findings from studies involving this compound:

Study TypeModel UsedKey FindingsDosage
Burn Injury ModelC57BL/6 MiceReduced intestinal/lung permeability; improved activity levels5 mg/kg
Stroke ModeltMCAO in MiceNo significant effect on infarct size or microglial activation; decreased WBC count in sham miceDaily for 5 days
Cognitive EnhancementRadial Arm MazeImproved working memory performance2 mg/kg
Intestinal InflammationTNBS-Induced ColitisReduced inflammatory markers; spleen-dependent effectsVarious doses

Q & A

Q. What is the primary mechanism of AR-R17779 in modulating inflammation, and how is this validated experimentally?

this compound acts as a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, activating the cholinergic anti-inflammatory pathway. This pathway suppresses pro-inflammatory cytokine release (e.g., TNF-α, IL-6) by inhibiting NF-κB transcriptional activity in macrophages . Methodological validation includes:

  • In vitro assays : LPS-stimulated macrophages treated with this compound show reduced cytokine production, reversible by α7-specific antagonists like methyllycaconitine (MLA) .
  • In vivo models : Collagen-induced arthritis (CIA) mice treated intraperitoneally with this compound exhibit reduced synovial inflammation and plasma TNF-α levels, confirming α7-dependent efficacy .
  • Antagonist co-application : Iontophoretic co-application of MLA with this compound blocks neuronal excitation in CA3 pyramidal neurons, confirming receptor specificity .

Table 1 : Key Mechanistic Studies

Model SystemInterventionKey FindingsReference
Peritoneal MacrophagesThis compound + LPSReduced TNF-α/IL-6 via NF-κB inhibition
CIA MiceThis compound (IP)Decreased synovial TNF-α, delayed disease onset
CA3 NeuronsThis compound + MLAExcitation blocked by MLA, confirming α7 specificity

Q. How do researchers assess the neuronal excitatory effects of this compound in vivo?

this compound's neuronal effects are studied using extracellular single-cell recordings in anesthetized rats. Key steps include:

  • Iontophoretic application : Direct ejection of this compound into hippocampal CA3 pyramidal neurons induces dose-dependent excitation (e.g., 80–120 nA currents increase firing rates to 266–353% of baseline) .
  • Pharmacological blockade : Co-application of NMDA (D-AP5) or non-NMDA (DNQX) receptor antagonists inhibits this compound-induced excitation, indicating downstream glutamate receptor involvement .
  • Systemic administration : Intravenous this compound increases neuronal firing, reversible by MLA .

Advanced Research Questions

Q. How can discrepancies in this compound efficacy across inflammatory models be methodologically reconciled?

this compound exhibits context-dependent effects, such as worsening colitis at lower doses (1.8–18 μmol/kg) but protecting at 30 μmol/kg , versus consistent anti-arthritis effects . Key considerations for reconciling

  • Dosage and pharmacokinetics : Higher doses (30 μmol/kg) achieve plasma concentrations (Cmax ~4.6 μM) sufficient to activate α7 nAChR without off-target effects, while lower doses may paradoxically enhance inflammation via non-α7 pathways .
  • Disease etiology : Colitis involves epithelial barrier disruption, whereas CIA focuses on synovial inflammation; α7 nAChR distribution and macrophage subsets may differ .
  • Receptor cross-talk : In postoperative ileus, this compound's efficacy exceeds nicotine due to reduced toxicity and selectivity for α7, whereas nicotine's broader receptor activation complicates outcomes .

Q. What experimental designs address the dual role of this compound in cytokine modulation and neuronal excitation?

  • Dual-pathway assays : Combine ex vivo cytokine profiling (e.g., TNF-α ELISA in LPS-treated macrophages) with electrophysiological recordings in hippocampal slices to assess anti-inflammatory and neuroexcitatory effects in parallel .
  • Cell-type-specific knockouts : Use α7 nAChR<sup>-/-</sup> mice to isolate neuronal vs. immune effects. For example, α7<sup>-/-</sup> mice show exacerbated arthritis severity, confirming immune-mediated anti-inflammatory roles .
  • Dose-response stratification : Test this compound across a wide range (1–100 μmol/kg) to identify therapeutic windows and avoid paradoxical effects .

Q. What methodologies elucidate the structural determinants of this compound-α7 nAChR interactions?

  • Site-directed mutagenesis : Trp149 mutations in α7 nAChR reduce this compound potency by 140-fold, highlighting its reliance on conserved tryptophan residues for binding .
  • Radioligand displacement assays : Compare this compound's Ki values for α7 (92 nM) vs. α4β2 (16,000 nM) to confirm selectivity .
  • Computational modeling : Docking studies predict this compound's interaction with the α7 orthosteric site, validated by MLA antagonism .

Methodological Notes

  • Avoid supplier data : Prioritize peer-reviewed studies over vendor-provided specifications (e.g., exclude MedChemExpress or Santa Cruz Biotech data).
  • Contradictory findings : Contextualize results using model-specific variables (e.g., dosage, disease stage) and receptor heterogeneity.
  • Advanced techniques : Iontophoresis, ddPCR for Chrna7 quantification , and NF-κB reporter assays are critical for mechanistic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.